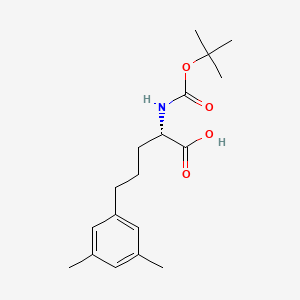
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is a compound of interest in organic chemistry and medicinal chemistry It is a derivative of amino acids, specifically modified with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 3,5-dimethylphenyl group. The process may include steps such as:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, often using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Coupling Reactions: Formation of peptide bonds using reagents like carbodiimides (e.g., EDC, DCC).
Substitution Reactions: Introduction of different functional groups on the phenyl ring using electrophilic aromatic substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: EDC or DCC in the presence of N-hydroxysuccinimide (NHS).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Deprotected Amino Acid: The primary product after Boc removal.
Peptides: Formed through coupling reactions with other amino acids.
Substituted Phenyl Derivatives: Products of electrophilic aromatic substitution.
Scientific Research Applications
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in studies of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Boc group provides stability during synthesis and can be removed under controlled conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-2-amino-5-phenylpentanoic acid: Lacks the dimethyl groups on the phenyl ring.
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid: Uses a different protecting group (Fmoc) instead of Boc.
Boc-(S)-2-amino-4-(3,5-dimethylphenyl)butanoic acid: Has a shorter carbon chain.
Uniqueness
Boc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its reactivity and interactions in chemical and biological systems. The Boc protecting group also provides versatility in synthetic applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-5-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-12-9-13(2)11-14(10-12)7-6-8-15(16(20)21)19-17(22)23-18(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
InChI Key |
AUEWDIBMBMKUOH-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















